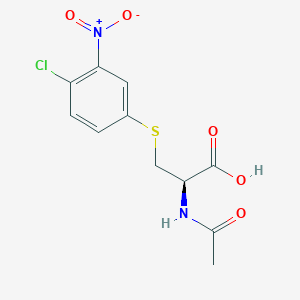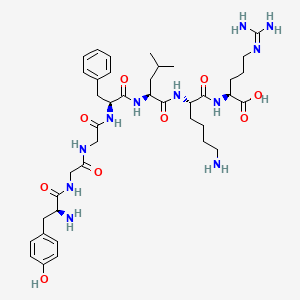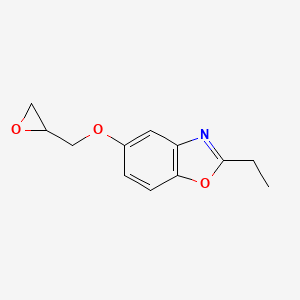
2-Ethyl-5-(2-oxiranylmethoxy)-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-(2-oxiranylmethoxy)-1,3-benzoxazole is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound features an ethyl group at the 2-position and an oxiranylmethoxy group at the 5-position of the benzoxazole ring
Méthodes De Préparation
The synthesis of 2-Ethyl-5-(2-oxiranylmethoxy)-1,3-benzoxazole typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethylbenzoxazole and epichlorohydrin.
Reaction Conditions: The reaction between 2-ethylbenzoxazole and epichlorohydrin is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
2-Ethyl-5-(2-oxiranylmethoxy)-1,3-benzoxazole can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxiranylmethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Common reagents include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.
Applications De Recherche Scientifique
2-Ethyl-5-(2-oxiranylmethoxy)-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development. It can be tested for its effects on various biological targets.
Medicine: Research into its medicinal properties could lead to the development of new pharmaceuticals. Its interactions with biological systems are of particular interest.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-(2-oxiranylmethoxy)-1,3-benzoxazole involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It can modulate various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, or gene expression.
Effects: The specific effects depend on the nature of the interactions and the biological context. Research is ongoing to elucidate the precise mechanisms and identify potential therapeutic applications.
Comparaison Avec Des Composés Similaires
2-Ethyl-5-(2-oxiranylmethoxy)-1,3-benzoxazole can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-ethylbenzoxazole, 5-(2-oxiranylmethoxy)-1,3-benzoxazole, and other benzoxazole derivatives share structural similarities.
Uniqueness: The presence of both the ethyl group and the oxiranylmethoxy group in the same molecule gives it unique chemical and biological properties
Comparison: Compared to similar compounds, this compound may exhibit different reactivity patterns, biological activities, and industrial uses. Its unique structure allows for exploration of new chemical and biological spaces.
Propriétés
Numéro CAS |
681034-36-6 |
|---|---|
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
2-ethyl-5-(oxiran-2-ylmethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C12H13NO3/c1-2-12-13-10-5-8(3-4-11(10)16-12)14-6-9-7-15-9/h3-5,9H,2,6-7H2,1H3 |
Clé InChI |
QTTVBJDNOFPCPS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(O1)C=CC(=C2)OCC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide](/img/structure/B12528669.png)
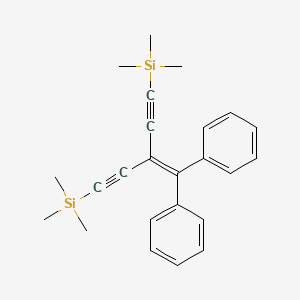
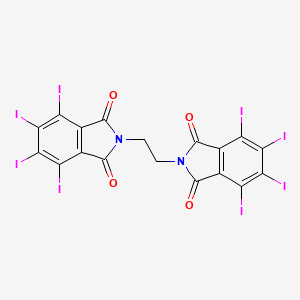

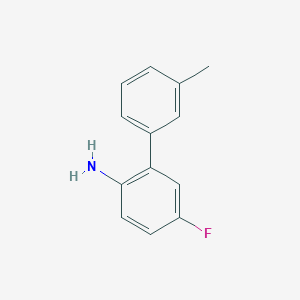
![6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester](/img/structure/B12528700.png)
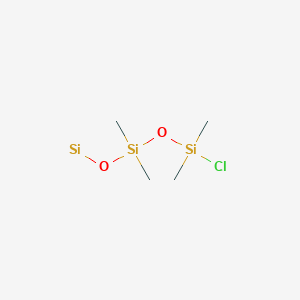
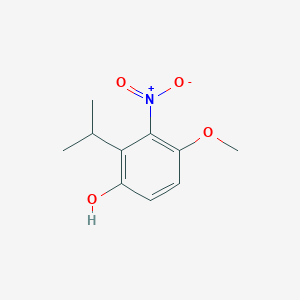
![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)
![2,6-Bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12528729.png)
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-](/img/structure/B12528736.png)
